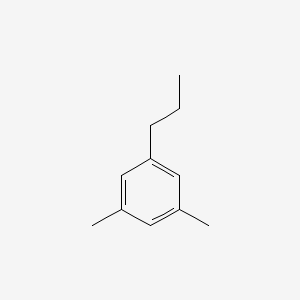

1,3-Dimethyl-5-propylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

3982-64-7 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1,3-dimethyl-5-propylbenzene |

InChI |

InChI=1S/C11H16/c1-4-5-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3 |

InChI Key |

NBICXWXPZRNMPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dimethyl 5 Propylbenzene and Its Precursors

Catalytic Alkylation Strategies for Regioselective Synthesis

Catalytic alkylation remains the cornerstone for producing alkylbenzenes. The key to synthesizing a specific isomer like 1,3-Dimethyl-5-propylbenzene is regioselectivity—directing the incoming propyl group to the C-5 position of the m-xylene (B151644) ring. The two existing methyl groups in m-xylene are ortho- and para-directing. In this case, the 4- and 6-positions are ortho, and the 2-position is also ortho, while the 5-position is meta to the existing methyl groups but is sterically the most accessible for substitution. Both classical and modern catalytic systems are employed to maximize the yield of the desired 1,3,5-isomer.

Friedel-Crafts Alkylation and Acylation Innovations for Alkylbenzene Formation

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to aromatic rings. byjus.com It is a form of electrophilic aromatic substitution and can be categorized into alkylation and acylation reactions. masterorganicchemistry.com While traditional methods often required stoichiometric amounts of catalysts and used toxic alkyl halides, modern innovations focus on catalytic amounts of less hazardous reagents and improved selectivity. beilstein-journals.org

A significant advantage of Friedel-Crafts acylation over alkylation is the prevention of carbocation rearrangements. byjus.commasterorganicchemistry.com The acylium ion intermediate is resonance-stabilized, which prevents structural scrambling of the alkyl chain. byjus.com The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing a reliable route to the target alkane without rearrangement byproducts. wikipedia.orglibretexts.org This two-step acylation-reduction sequence is often preferred for synthesizing straight-chain alkylbenzenes like this compound from m-xylene and propanoyl chloride (or a related acylating agent).

The Friedel-Crafts reaction is catalyzed by a Lewis acid, which activates the alkylating or acylating agent. iitk.ac.in In alkylation, the Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the halogen of an alkyl halide. masterorganicchemistry.comsaskoer.ca This coordination weakens the carbon-halogen bond, generating a carbocation or a highly polarized complex that acts as the electrophile. masterorganicchemistry.comsaskoer.ca The aromatic ring, acting as a nucleophile, then attacks this electrophile, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. byjus.comnumberanalytics.com Finally, a proton is eliminated from the ring, restoring aromaticity and regenerating the Lewis acid catalyst. byjus.com

The mechanism for Friedel-Crafts acylation is similar. The Lewis acid coordinates to the carbonyl oxygen of the acyl halide, facilitating the departure of the halide and forming a resonance-stabilized acylium ion (RCO⁺). byjus.com This acylium ion is the active electrophile that reacts with the aromatic ring. byjus.com Because the acylium ion is stable and does not rearrange, this method provides better control over the final product structure. byjus.com

The choice of catalyst and reaction conditions significantly impacts the regioselectivity of Friedel-Crafts reactions. The strength of the Lewis acid catalyst can influence the reaction rate and, in some cases, the selectivity. numberanalytics.com For instance, stronger Lewis acids like AlCl₃ can increase reaction rates but may also lead to side reactions like polyalkylation or dealkylation. iitk.ac.innumberanalytics.com Weaker Lewis acids may offer better control and improved regioselectivity. numberanalytics.com

In the alkylation of m-xylene, the two methyl groups direct the incoming electrophile to the ortho and para positions (relative to one of the methyls). The positions ortho to one methyl group and para to the other (positions 4 and 6) are highly activated. However, substitution at the 5-position, while electronically less favored, can be promoted under certain conditions, often influenced by steric factors. A study performing the Friedel-Crafts alkylation of m-xylene with t-butyl chloride concluded that while ortho and para attacks are kinetically favored, the resulting products can be sterically hindered. plymouth.ac.uk The formation of the 1,3,5-trisubstituted product can be thermodynamically controlled due to the reversibility of the alkylation reaction, which allows for isomerization to the most stable product. plymouth.ac.uk

For Friedel-Crafts acylation, regioselectivity is also governed by the electronic and steric properties of the substituents on the aromatic ring. alexandonian.com Electron-donating groups direct acylation to ortho and para positions. numberanalytics.com In the case of m-xylene, acylation with an agent like propanoyl chloride would be expected to yield primarily 2,4-dimethylpropiophenone and 2,6-dimethylpropiophenone. However, heterogeneous catalysts or specific solvent systems can alter this outcome. For example, using iron oxide supported on HY zeolite (Fe₂O₃/HY) for the benzoylation of m-xylene has been shown to be highly regioselective, producing only the para-substituted product. researchgate.netacs.org

Table 1: Comparison of Friedel-Crafts Alkylation vs. Acylation/Reduction for Alkylbenzene Synthesis

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation + Reduction |

| Electrophile | Carbocation (or polarized complex) | Acylium ion |

| Rearrangements | Prone to carbocation rearrangements masterorganicchemistry.com | No rearrangements of the acylium ion byjus.com |

| Polyalkylation | Common side reaction as the product is more reactive than the starting material | Less common as the ketone product is deactivated |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) iitk.ac.in | Lewis acids (e.g., AlCl₃) or solid acids byjus.comresearchgate.net |

| Control | Often leads to a mixture of isomers and polyalkylated products iitk.ac.in | Provides better control, yielding a single ketone precursor byjus.com |

| Example Reaction | m-xylene + propyl chloride → mixture of propyl-m-xylenes | 1. m-xylene + propanoyl chloride → 2,4-dimethylpropiophenone2. Reduction → 1,3-Dimethyl-4-propylbenzene |

Zeolite-Based Catalysis in Alkylation of Aromatic Systems

Zeolites are crystalline microporous aluminosilicates that function as solid acid catalysts. researchgate.net Their well-defined pore structures and high surface acidity make them highly effective and selective catalysts for various organic transformations, including the alkylation of aromatic compounds. mdpi.comresearchgate.net They offer a green alternative to traditional Lewis acids like AlCl₃, as they are non-corrosive, reusable, and minimize waste production. numberanalytics.commdpi.com Zeolites such as ZSM-5, Zeolite Y, Mordenite, and Beta have been extensively studied for aromatic alkylation. mdpi.comresearchgate.netcsic.es

A key advantage of zeolites is their ability to impart shape selectivity, which arises from the confinement of reactants, transition states, and products within their porous frameworks. koreascience.kr This selectivity can be categorized as:

Reactant Selectivity: Only reactants small enough to enter the zeolite pores can react.

Product Selectivity: Only products small enough to diffuse out of the pores can be formed. acs.org

Transition-State Selectivity: Steric constraints within the pores exclude the formation of bulky transition states, favoring the formation of less sterically demanding isomers.

In the context of alkylating m-xylene, a zeolite with appropriate pore dimensions can favor the formation of the 1,3,5-isomer over other, bulkier isomers. For example, ZSM-5, a medium-pore zeolite, is widely used for its shape-selective properties in reactions like xylene isomerization and toluene (B28343) alkylation. researchgate.netbohrium.com By modifying the pore openings of ZSM-5, for instance through chemical vapor deposition of silica, it is possible to fine-tune the catalyst to selectively produce para-dialkylbenzenes. researchgate.net This technique enhances diffusional discrimination among the product isomers, favoring the slimest isomer. bohrium.com While much of the research focuses on producing p-xylene, the principles apply to the synthesis of other specific isomers, where the catalyst structure is designed to accommodate the desired product while excluding others. researchgate.net

Bifunctional catalysts possess two different types of active sites, typically a metal site and an acid site, which work in tandem to facilitate a multi-step reaction. mdpi.com This approach is particularly innovative for producing alkylbenzenes from alternative feedstocks like syngas (CO + H₂) or light alkanes, which is more economically and environmentally favorable than using alkenes. mdpi.comrsc.org

In a common setup, a metal or metal oxide component (like ZnCrOx or a Pd species) is combined with an acidic zeolite (like HZSM-5 or Beta zeolite). mdpi.comrsc.org The reaction pathway for benzene (B151609) alkylation with syngas involves the conversion of syngas into an intermediate, such as methanol (B129727), on the metal oxide sites. rsc.orgrsc.org This intermediate then diffuses to the acid sites within the zeolite, where it alkylates the benzene ring. rsc.orgrsc.org For instance, a ZnCrOx/beta-zeolite bifunctional catalyst has been studied for the synthesis of alkylbenzenes from syngas and benzene. rsc.org Similarly, the alkylation of benzene with propane (B168953) can be achieved using a Pd-HZSM-5 catalyst, where propane is first dehydrogenated to propene on the palladium sites and then reacts with benzene on the zeolite's acid sites. mdpi.com

Table 2: Performance of Selected Bifunctional Catalysts in Benzene Alkylation

| Catalyst System | Feedstock | Temperature (°C) | Benzene Conversion (%) | Key Products/Selectivity | Reference |

| ZnCrOx/beta-zeolite | Benzene + Syngas | - | 40.72 | High alkylbenzene selectivity | rsc.org |

| 2%Pd/25%HSiW/SiO₂ | Benzene + Propane | 300 | - | Isopropylbenzene (up to 88% selectivity) | mdpi.com |

| Pd/C + HZSM-5 | Benzene + Propane | 300 | ~1.5 | Isopropylbenzene (11-18% selectivity) | mdpi.com |

| Zr/H[Zn]₃Z | Benzene + Syngas | 400 | 18 | Toluene + Xylene (91% total selectivity) | acs.org |

| ZnₓZr/HZSM-5 | Benzene + CO₂ + H₂ | 425 | 42.9 | Toluene + Xylene (90% selectivity) | hep.com.cn |

Transition Metal-Catalyzed Coupling Reactions for Direct Alkyl Group Introduction

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, offering a significant advancement over classical methods like Friedel-Crafts alkylation. eie.gracs.org These reactions provide a highly selective means of introducing alkyl groups onto an aromatic ring.

While direct transition metal-catalyzed propylations of m-xylene to form this compound are not extensively detailed in readily available literature, the principles of well-established cross-coupling reactions can be applied. Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) couplings are fundamental in this context. acs.orgthermofisher.comresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a palladium, nickel, or other transition metal catalyst.

For instance, a hypothetical Suzuki-Miyaura coupling approach to synthesize this compound would involve the reaction of 5-bromo-1,3-dimethylbenzene with propylboronic acid or a derivative, catalyzed by a palladium complex.

Hypothetical Suzuki-Miyaura Coupling Reaction:

This image depicts a potential synthetic route and is for illustrative purposes only.

The efficiency and selectivity of such coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. eie.gr Research in this area is continually focused on developing more active and robust catalysts that can function under milder conditions and with a broader range of substrates.

Novel Synthetic Routes and Reaction Pathway Elucidation

The synthesis of polysubstituted benzenes like this compound often necessitates a multi-step approach to ensure correct regiochemistry. libretexts.org The order of substituent introduction is critical due to the directing effects of the groups already present on the aromatic ring. libretexts.org

A common strategy involves Friedel-Crafts acylation followed by reduction. This two-step process circumvents the issues of carbocation rearrangement and polyalkylation often encountered in direct Friedel-Crafts alkylation. mt.commasterorganicchemistry.com

Illustrative Multi-Step Synthesis via Friedel-Crafts Acylation:

Friedel-Crafts Acylation: m-Xylene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(3,5-dimethylphenyl)propan-1-one. The acyl group is a meta-director, but the ortho-para directing influence of the two methyl groups combined with steric hindrance at the 2-position favors substitution at the 5-position.

Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to the corresponding alkyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to convert the carbonyl group into a methylene (B1212753) group, yielding the final product, this compound.

A patent describes a method for synthesizing n-propylbenzene starting from benzene, which involves a Friedel-Crafts acylation with propionyl chloride to form propiophenone, followed by a Wolff-Kishner reduction. google.com This highlights the industrial relevance of this sequential approach. The reported yields for the individual steps were high, with the acylation of benzene reaching 90.1% and the subsequent reduction to n-propylbenzene achieving 95.6%. google.com

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents, are increasingly being applied to the synthesis of alkylated aromatic compounds. scranton.eduroyalsocietypublishing.org

Traditional Friedel-Crafts alkylations often utilize stoichiometric amounts of corrosive and hazardous Lewis acids like AlCl₃. beilstein-journals.org Greener alternatives focus on using solid acid catalysts, such as zeolites and modified clays, which are often reusable, less corrosive, and can offer enhanced selectivity. plymouth.ac.uk For example, HZSM-5 zeolites have been shown to be effective catalysts for the alkylation of toluene, achieving high para-selectivity. plymouth.ac.uk

The use of less toxic alkylating agents is another key aspect of green chemistry. Replacing alkyl halides with alcohols or alkenes, where the only byproduct is water, is a significant step towards a more sustainable process. beilstein-journals.org

Furthermore, research into alternative reaction media, such as ionic liquids or supercritical fluids like CO₂, aims to replace volatile and often toxic organic solvents. royalsocietypublishing.org Nanoclustered gold has also been explored as a promising green catalyst for the oxidation of alkyl-substituted benzenes, which is a related field of importance for producing valuable chemicals. scientific.netresearchgate.net

Process optimization is crucial for the large-scale, cost-effective production of chemicals. In the context of synthesizing this compound, optimization would focus on maximizing the yield of the desired isomer while minimizing side products and energy consumption.

For multi-step syntheses, optimizing each individual step is essential. In a Friedel-Crafts acylation, key parameters to optimize include:

Catalyst Loading: Using the minimum amount of Lewis acid necessary to achieve a high conversion rate.

Reaction Temperature and Time: Controlling the temperature to prevent side reactions and determining the optimal reaction time to maximize product formation without significant degradation.

Molar Ratio of Reactants: Adjusting the ratio of the aromatic substrate to the acylating agent.

A study on the alkylation of benzene with propylene (B89431) to produce cumene (B47948) demonstrated that process design modifications, such as adding a side-stream to a distillation column to recover byproducts, could significantly decrease energy consumption. researchgate.net Similar principles could be applied to a process for producing this compound to improve its economic and environmental footprint. The use of catalytic distillation, where reaction and separation occur in a single unit, is another advanced optimization strategy. researchgate.net

The table below summarizes key parameters that can be optimized in a typical Friedel-Crafts acylation/reduction pathway.

| Parameter | Friedel-Crafts Acylation | Reduction (e.g., Wolff-Kishner) | Goal of Optimization |

| Catalyst | Type (e.g., AlCl₃, FeCl₃) & Loading | Base (e.g., KOH, t-BuOK) | Maximize efficiency, minimize waste |

| Temperature | Typically 0-50 °C | 100-200 °C | Enhance rate, control selectivity |

| Solvent | Inert solvent (e.g., CS₂, CH₂Cl₂) | High-boiling solvent (e.g., ethylene (B1197577) glycol) | Improve solubility, facilitate reaction |

| Reactant Ratio | m-xylene to propanoyl chloride | Ketone to hydrazine/base | Drive reaction to completion, minimize side products |

Control of Stereochemistry and Regiochemistry in Aromatic Functionalization (if applicable to derivatives)

The synthesis of this compound itself does not involve the creation of chiral centers, so stereochemistry is not a primary concern. However, the regiochemistry—the specific placement of the propyl group at the 5-position of m-xylene—is of paramount importance.

As discussed, the regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. libretexts.org In m-xylene, the two methyl groups are ortho, para-directors. They direct incoming electrophiles to positions 2, 4, and 6.

Position 2: Ortho to both methyl groups. Sterically hindered.

Position 4 (and 6): Ortho to one methyl group and para to the other. Less sterically hindered than position 2.

Position 5: Meta to both methyl groups.

While the electronic effects of the methyl groups favor substitution at the 2, 4, and 6 positions, the substitution pattern can be influenced by reaction conditions and the nature of the electrophile. In Friedel-Crafts alkylation, which is often reversible, thermodynamic control can lead to the formation of the most stable isomer, which might not be the one predicted by kinetic control. plymouth.ac.uk Friedel-Crafts acylation, being largely irreversible, is generally under kinetic control, and the bulky acylium ion electrophile is more likely to attack the less sterically hindered 4-position. masterorganicchemistry.complymouth.ac.uk However, to achieve the 1,3,5-trisubstituted product, one would typically start with a different precursor or use a synthetic strategy where the directing groups favor this pattern.

For derivatives of this compound where further functionalization might introduce a chiral center, controlling stereochemistry would become critical. This would typically involve the use of chiral catalysts or auxiliaries, a field known as asymmetric catalysis. beilstein-journals.org

Reactivity and Mechanistic Investigations of 1,3 Dimethyl 5 Propylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions of 1,3-Dimethyl-5-propylbenzene

The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the three alkyl substituents on the benzene (B151609) ring. Alkyl groups are electron-donating, which activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. numberanalytics.comumd.edu The general mechanism for EAS proceeds in three primary steps: the generation of a strong electrophile, the attack of the aromatic ring's π-electron system on the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion, and finally, the removal of a proton from the sp³-hybridized carbon to restore aromaticity. byjus.comsavemyexams.comminia.edu.egmsu.edu

Nitration and Halogenation Reactivity Studies

Nitration and halogenation are classic examples of EAS reactions. minia.edu.eg Nitration typically involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.eg Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) to polarize the halogen molecule and create a sufficiently strong electrophile. minia.edu.eglibretexts.org

The two methyl groups and one propyl group on this compound are all activating, electron-donating groups. numberanalytics.com Such groups direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.publibretexts.org In this specific molecule, the substituents are located at the 1, 3, and 5 positions. This arrangement causes their directing effects to be additive and reinforce each other, strongly directing incoming electrophiles to the 2, 4, and 6 positions, which are all equivalent due to the molecule's symmetry.

The presence of three activating alkyl groups makes the ring significantly more reactive than benzene or toluene (B28343). stackexchange.com For instance, mesitylene (B46885) (1,3,5-trimethylbenzene) is known to be vastly more reactive than toluene in nitration reactions. stackexchange.com By analogy, this compound is expected to be highly reactive, undergoing nitration and halogenation readily. The primary products formed would be the 2-substituted derivatives.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1,3-dimethyl-5-propylbenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1,3-dimethyl-5-propylbenzene |

| Chlorination | Cl₂, FeCl₃ | 2-Chloro-1,3-dimethyl-5-propylbenzene |

The mechanism for EAS reactions like nitration is a well-established two-step process. msu.edu

Formation of the Sigma Complex : The nucleophilic aromatic ring attacks the electrophile (e.g., NO₂⁺). This is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. msu.edumasterorganicchemistry.com The resulting intermediate is a resonance-stabilized carbocation called the arenium ion or sigma complex. byjus.com For this compound, attack at the 2-position allows the positive charge in the intermediate to be delocalized across the ring and stabilized by the electron-donating effects of the alkyl groups. umd.edulibretexts.org

Restoration of Aromaticity : A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the stable aromatic π-system. minia.edu.egmasterorganicchemistry.com

Studies on related compounds have shown a lack of a significant primary kinetic isotope effect in aromatic nitration, which indicates that the C-H bond is not broken in the rate-determining step. This finding provides strong evidence for the proposed mechanism where the formation of the sigma complex is the slow step. msu.edu

Sulfonation and Acylation Reactivity Profiles

Sulfonation of aromatic rings is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). savemyexams.comlibretexts.org The electrophile is sulfur trioxide (SO₃). Like other EAS reactions, sulfonation of this compound would be directed to the highly activated 2-position, yielding this compound-2-sulfonic acid. A notable characteristic of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating with aqueous acid. msu.edu

Friedel-Crafts Acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as AlCl₃. masterorganicchemistry.com This reaction is a key method for forming carbon-carbon bonds with aromatic rings. Acylation of this compound would produce a ketone, specifically 1-(2,4-dimethyl-6-propylphenyl)ethanone if acetyl chloride is used. The resulting aryl ketone is deactivated towards further substitution. This reaction is fundamentally important, as the propyl group of this compound itself would typically be introduced via a Friedel-Crafts acylation with propanoyl chloride, followed by a reduction of the resulting ketone. libretexts.orgresearchgate.net This two-step sequence avoids the carbocation rearrangements that can plague direct Friedel-Crafts alkylation with primary alkyl halides. masterorganicchemistry.com

Oxidation and Reduction Pathways of this compound

Beyond reactions involving the aromatic ring, the alkyl side chains of this compound also exhibit characteristic reactivity, particularly towards oxidation. Reduction reactions are also relevant, especially in the context of synthesizing the parent molecule.

Selective Side-Chain Oxidation Reactions

Alkyl groups attached to a benzene ring are susceptible to oxidation by strong oxidizing agents, provided the carbon atom attached to the ring (the benzylic carbon) has at least one hydrogen atom. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid group. libretexts.orgntu.edu.sg

In the case of this compound, all three alkyl substituents (two methyl groups and one propyl group) possess benzylic hydrogens. Therefore, treatment with a strong oxidizing agent such as hot, alkaline KMnO₄ followed by acidification will oxidize all three side chains. libretexts.orgmasterorganicchemistry.comdoubtnut.com Regardless of the original chain length, each alkyl group is converted into a carboxylic acid group (-COOH). This non-selective side-chain oxidation results in the formation of a single product, 1,3,5-Benzenetricarboxylic acid. ntu.edu.sgmasterorganicchemistry.com Tertiary alkyl groups, such as a tert-butyl group, would be resistant to this reaction as they lack a benzylic hydrogen. libretexts.orglibretexts.org

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. KMnO₄, OH⁻, Heat 2. H₃O⁺ | 1,3,5-Benzenetricarboxylic acid |

Aromatic Ring Hydrogenation and Partial Reduction Studies

The hydrogenation of the aromatic ring in alkylbenzenes like this compound requires forceful conditions, such as high temperatures and pressures, due to the stability of the benzene ring. libretexts.org Catalytic hydrogenation can convert aromatic rings into their corresponding cyclohexanes. openstax.org For instance, under appropriate conditions with a suitable catalyst like platinum or rhodium on carbon, this compound would be expected to undergo hydrogenation to form 1,3-dimethyl-5-propylcyclohexane. libretexts.orgopenstax.org

It is possible to selectively reduce other functional groups in the presence of an aromatic ring under milder conditions. libretexts.org For example, an alkene double bond on a side chain can be hydrogenated without affecting the aromatic ring using a palladium catalyst at room temperature and atmospheric pressure. openstax.org Similarly, a ketone group attached to the aromatic ring can be reduced to a methylene (B1212753) group. libretexts.org This selectivity is crucial in multi-step syntheses where the aromatic core needs to be preserved for subsequent reactions.

A method for forming saturated hydrocarbons from benzenoid hydrocarbons involves creating a complex with aluminum bromide (AlBr₃) and hydrogen bromide (HBr). google.com This complex is then dispersed in a saturated hydrocarbon medium and treated with hydrogen at elevated pressure and temperature to hydrogenate the benzene ring. google.com

Functionalization and Derivatization Strategies

The alkyl side chains of this compound, the methyl and propyl groups, offer sites for selective functionalization. The presence of a benzylic hydrogen, a hydrogen on a carbon atom directly attached to the aromatic ring, makes these positions particularly reactive.

One common strategy is oxidation. For instance, the oxidation of alkylbenzenes can lead to the formation of benzoic acid derivatives. In the case of this compound, selective oxidation could potentially target the benzylic positions of the propyl group or the methyl groups. The reaction of propylbenzene (B89791) with certain catalysts can lead to the formation of products like 1-phenyl-1-propanone and 1-phenyl-1-propanol. nih.gov

Recent advances in catalysis have enabled highly selective C-H functionalization. Metallaphotoredox catalysis, for example, has been used for the stereoselective benzylic C(sp³)–H alkenylation. rsc.org This method allows for the introduction of an alkene group at a benzylic position with high selectivity. Another approach involves decatungstate anion photocatalysis, which can selectively functionalize C(sp³)–H bonds based on a combination of polar and steric effects. acs.org For propylbenzene, this method has been shown to predominantly yield the α-alkylated product. acs.org

The Friedel-Crafts reaction is a classic method for alkylation, but it can be prone to carbocation rearrangements. masterorganicchemistry.com For example, attempting to introduce a propyl group via Friedel-Crafts alkylation with 1-chloropropane (B146392) often results in the formation of isopropylbenzene due to the rearrangement of the primary propyl carbocation to a more stable secondary carbocation. masterorganicchemistry.commsu.edu

The formation of polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic precursors like this compound is a key process in combustion and high-temperature pyrolysis. mdpi.com These reactions typically involve the growth of the aromatic system through various mechanisms.

One of the most studied mechanisms for PAH formation is the Hydrogen-Abstraction/C₂H₂-Addition (HACA) mechanism. acs.org This process involves the abstraction of a hydrogen atom from the aromatic ring, followed by the addition of an acetylene (B1199291) molecule, leading to the growth of the aromatic structure. Other mechanisms, such as the Clustering of Hydrocarbons by Radical Chain Reactions (CHRCR), also contribute to PAH formation, particularly from alkylated aromatics. researchgate.net

Studies on the pyrolysis of isomers of trimethylbenzene have shown that decomposition at high temperatures leads to the formation of various PAHs. mdpi.comresearchgate.net The initial steps often involve reactions of the alkyl side chains, leading to the formation of radicals that can then combine or react further to build larger aromatic systems. For instance, the pyrolysis of n-propylbenzene produces key soot precursors like acetylene and benzene. mdpi.com The reaction of methyl radicals with alkylbenzenes can lead to the growth of side chains, which can then cyclize to form new aromatic rings. core.ac.uk

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

For reactions involving this compound, the specific rate law would depend on the reaction type. For electrophilic aromatic substitution reactions, the mechanism typically involves the formation of a carbocation intermediate. The rate-determining step is often the attack of the aromatic ring on the electrophile. schoolwires.net

The rate constant for the vapor-phase reaction of n-propylbenzene with photochemically-produced hydroxyl radicals has been determined to be 6.0 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov Kinetic studies on the oxidation of dimethylbenzene isomers have been conducted in jet-stirred reactors and shock tubes to develop detailed chemical kinetic models. icders.org These models consist of numerous elementary reactions with their respective rate constants. icders.org

The reactivity of alkylbenzenes is influenced by the nature of the alkyl substituents. A comparative study on the high-temperature pyrolysis of C₉H₁₂ isomers, including n-propylbenzene and trimethylbenzenes, showed that n-propylbenzene has a higher reactivity than 1,2,4-trimethylbenzene (B165218) and 1,3,5-trimethylbenzene under the studied conditions. mdpi.com

Thermochemical data, such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and enthalpy of vaporization (ΔvapH°), are crucial for predicting the feasibility and equilibrium position of chemical reactions. chemeo.com The equilibrium constant (K) for a reaction is related to the change in Gibbs free energy (ΔG°) by the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature.

For this compound, some thermochemical properties have been calculated or are available in databases. chemeo.com These data can be used to calculate the equilibrium constants for various transformations. For example, the reverse rate constants in detailed kinetic models are often calculated from the forward rate constants and the equilibrium constants, which are in turn derived from thermochemical data. icders.org

The stability of aromatic compounds can be estimated from their heat of hydrogenation. The hydrogenation of benzene is an exothermic process, and the difference between the experimental heat of hydrogenation and the value calculated for a hypothetical cyclohexatriene represents the resonance energy, which is a measure of the aromatic stabilization. schoolwires.netksu.edu.sa

Thermochemical Data for this compound

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 134.89 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -49.34 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 45.40 | kJ/mol | chemeo.com |

| Normal Boiling Point (Tboil) | 475.39 | K | chemeo.com |

| Critical Temperature (Tc) | 664.00 | K | chemeo.com |

| Critical Pressure (Pc) | 2600.00 | kPa | chemeo.com |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Subtle Structural Features

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,3-Dimethyl-5-propylbenzene. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced two-dimensional (2D) techniques are required for unambiguous assignment and deeper structural insights.

2D NMR experiments establish correlations between different nuclei, allowing for a definitive mapping of the molecular skeleton.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show clear correlations within the n-propyl side chain. The methyl protons (-CH₃, H-3') would show a cross-peak to the adjacent methylene (B1212753) protons (-CH₂-, H-2'), which in turn would correlate with the benzylic methylene protons (-CH₂-, H-1'). Weaker, four-bond couplings might be observable between the aromatic protons (H-2, H-4, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing direct one-bond ¹H-¹³C correlations. It is crucial for assigning carbon signals based on their known proton chemical shifts. For instance, the aromatic proton signal at H-2 would correlate to the C-2 carbon, and the methyl protons of the propyl group (H-3') would correlate to the C-3' carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is paramount for piecing together the entire molecular structure by revealing long-range (typically 2-3 bond) ¹H-¹³C correlations. It connects molecular fragments that are not directly bonded. Key expected HMBC correlations for this compound that would confirm the substitution pattern include:

Correlations from the benzylic protons (H-1') to the aromatic carbons C-4, C-5, and C-6.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5.

Correlations from the methyl protons at C-1 and C-3 to the adjacent aromatic carbons (e.g., from the C-1 methyl protons to C-1, C-2, and C-6).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key 2D Correlations |

| C1-CH₃ | ~2.30 | ~21.5 | HMBC: C-1, C-2, C-6 |

| C3-CH₃ | ~2.30 | ~21.5 | HMBC: C-2, C-3, C-4 |

| H-2 | ~6.85 | ~129.0 | HSQC: C-2; HMBC: C-1, C-3, C-4, C-6 |

| H-4 / H-6 | ~6.80 | ~126.5 | HSQC: C-4/C-6; HMBC: C-2, C-5, C-1/C-3 |

| H-1' (CH₂) | ~2.55 | ~38.0 | COSY: H-2'; HSQC: C-1'; HMBC: C-2', C-4, C-5, C-6 |

| H-2' (CH₂) | ~1.60 | ~25.0 | COSY: H-1', H-3'; HSQC: C-2'; HMBC: C-1', C-3', C-5 |

| H-3' (CH₃) | ~0.95 | ~14.0 | COSY: H-2'; HSQC: C-3'; HMBC: C-1', C-2' |

Note: Predicted chemical shifts are estimates based on analogous structures such as m-xylene (B151644) and propylbenzene (B89791) and may vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate time-dependent molecular processes such as conformational changes or rotations around single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C(aryl)-C(propyl) single bond.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons of the propyl group. However, by lowering the temperature, it may be possible to slow this rotation sufficiently to "freeze out" individual conformers (rotamers), such as gauche and anti forms. If the energy barrier to rotation is high enough, this would manifest as a broadening and eventual splitting of the signals for the propyl group protons and carbons in the low-temperature NMR spectra. Such studies would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable thermodynamic data about the molecule's conformational preferences.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and can provide information on functional groups and molecular symmetry.

The vibrational spectrum of this compound can be analyzed by assigning observed absorption (IR) or scattering (Raman) bands to specific molecular motions. The assignments are typically based on established group frequencies from similar alkylbenzene compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the benzene (B151609) ring. |

| 3000-2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the methyl and propyl groups. |

| ~1610, ~1590 | Aromatic C=C Stretch | In-plane stretching of the carbon-carbon bonds within the benzene ring. |

| 1470-1440 | CH₂/CH₃ Bending | Scissoring and bending deformations of the aliphatic groups. |

| 880-820 | C-H Out-of-plane Bend | Bending of aromatic C-H bonds, characteristic of the 1,3,5-trisubstitution pattern. |

| Below 800 | Skeletal Vibrations | Complex vibrations involving the entire carbon skeleton, including ring breathing modes. |

A detailed normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), would be required for a more rigorous assignment of all fundamental vibrational modes.

Both IR and Raman spectroscopy are powerful tools for real-time, in-situ monitoring of chemical reactions, as they can track the concentration changes of reactants, intermediates, and products without sample extraction.

For example, in the synthesis of this compound via the Friedel-Crafts alkylation of m-xylene with 1-chloropropane (B146392), one could monitor the reaction progress using an attenuated total reflectance (ATR) IR probe immersed in the reaction vessel. Key spectral changes would include:

The disappearance of the C-Cl stretching band from 1-chloropropane.

The appearance and growth of characteristic bands for the 1,3,5-trisubstituted benzene ring product in the fingerprint region (e.g., the C-H out-of-plane bending mode).

Shifts in the aromatic C-H stretching region as the substitution pattern on the ring changes.

This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and kinetic analysis.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₆), the calculated exact mass is 148.1252 u. An HRMS measurement confirming this value would definitively establish the molecular formula.

When coupled with techniques like electron ionization (EI), mass spectrometry also provides structural information through the analysis of fragmentation patterns. The molecular ion ([M]⁺˙) of an alkylbenzene typically undergoes characteristic fragmentation pathways. For this compound, the most prominent fragmentation is expected to be benzylic cleavage, which leads to the formation of a stable benzylic-type carbocation.

The primary expected fragmentation pathways are:

Loss of an ethyl radical (•CH₂CH₃): This is the most favored pathway, as it involves the cleavage of the Cα-Cβ bond of the propyl group, resulting in a highly stable, secondary benzylic carbocation that can rearrange to a tropylium-like ion. This would produce a very intense base peak in the spectrum.

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from either the ring or the molecular ion can occur, though it is generally less favorable than benzylic cleavage.

| m/z (Predicted) | Ion Formula | Identity/Origin |

| 148 | [C₁₁H₁₆]⁺˙ | Molecular Ion |

| 133 | [C₁₀H₁₃]⁺ | [M - CH₃]⁺ |

| 119 | [C₉H₁₁]⁺ | [M - C₂H₅]⁺ (Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, from further fragmentation |

Elucidation of these fragmentation pathways, supported by HRMS data to confirm the elemental composition of each fragment ion, provides compelling evidence for the structure of this compound. mdpi.com

Accurate Mass Determination for Molecular Formula Refinement

High-resolution mass spectrometry is a critical tool for the precise determination of a compound's elemental composition. For this compound, the molecular formula is confirmed as C₁₁H₁₆. nih.govnist.gov The exact mass, calculated from the sum of the most abundant isotopes of each element, and the monoisotopic mass, which is the sum of the masses of the principal isotopes, are key parameters in this refinement. nih.gov

The experimentally determined accurate mass would be compared against the theoretical value to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm). This level of accuracy is crucial to distinguish between isomers and other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

For alkylbenzenes, a common fragmentation pathway is benzylic cleavage, where the bond beta to the aromatic ring is broken. For this compound, this would involve the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation. Another significant fragmentation process in alkylbenzenes is the rearrangement to a tropylium ion, which is a stable seven-membered aromatic ring. docbrown.info

Based on the fragmentation of similar compounds like propylbenzene, a prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), would be expected. docbrown.info The loss of a methyl group from the molecular ion could also occur, leading to a fragment at m/z 133.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 133 | [C₁₀H₁₃]⁺ | •CH₃ |

| 119 | [C₉H₁₁]⁺ | •C₂H₅ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₄H₉ |

X-ray Diffraction and Crystallographic Studies of this compound Derivatives or Complexes (if crystalline)

A comprehensive search of scientific literature and crystallographic databases did not yield any published X-ray diffraction or crystallographic studies for this compound or its derivatives and complexes. As this compound is a liquid at room temperature, X-ray crystallography would require the synthesis of a suitable crystalline derivative or the formation of a crystalline co-crystal or complex. Such studies would be invaluable for providing definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propylbenzene |

Computational and Theoretical Chemistry of 1,3 Dimethyl 5 Propylbenzene

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations serve as a cornerstone for predicting the properties of molecules like 1,3-Dimethyl-5-propylbenzene. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT methods, such as the popular B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. niscpr.res.in Ab initio methods, while more computationally demanding, can provide highly accurate benchmarks. vurup.sk

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For alkylbenzenes like propylbenzene (B89791), the HOMO and LUMO energies are calculated to understand charge transformation within the molecule. longdom.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. istinye.edu.tr In a computational study on propylbenzene using the B3LYP method, the HOMO-LUMO gap was analyzed to understand its electronic and optical properties. longdom.org Similar calculations for this compound would involve optimizing its geometry and then computing the energies of its frontier orbitals. The distribution of these orbitals would show that the HOMO is primarily located on the aromatic ring, while the LUMO is distributed over the entire molecule, which is typical for alkyl-substituted benzenes.

Table 1: Representative Frontier Molecular Orbital Data (Based on Propylbenzene Calculations) This table illustrates the type of data generated from FMO analysis. Specific values for this compound would require dedicated calculations.

| Parameter | Value (eV) - Gas Phase | Description |

|---|---|---|

| HOMO Energy | -8.7 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.3 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 8.4 | Indicator of chemical stability and reactivity. |

Source: Extrapolated from principles discussed in computational studies of propylbenzene. longdom.org

Computational methods are widely used to predict spectroscopic data, which aids in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.inresearchgate.net The accuracy of these predictions has been benchmarked against extensive experimental databases, with functionals like ωB97X-D and WP04 showing high accuracy for ¹³C and ¹H shifts, respectively. mdpi.com For this compound, GIAO calculations would predict distinct signals for the aromatic protons, the two methyl groups, and the three different methylene (B1212753)/methyl groups of the propyl chain.

Vibrational Frequencies: Theoretical vibrational analysis is used to interpret experimental infrared (IR) and Raman spectra. DFT calculations can compute the harmonic vibrational frequencies and their intensities. niscpr.res.in These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method. longdom.org A study on the related molecule 1,3-dimethyl-5-nitrobenzene (B1662109) used the B3LYP/6-31G(d,p) method to calculate its vibrational frequencies, which showed excellent agreement with experimental FTIR and FT-Raman spectra. niscpr.res.in Similar calculations for this compound would predict characteristic C-H stretching vibrations for the aromatic ring and alkyl groups, as well as ring bending and stretching modes.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions. longdom.org For this compound, TD-DFT calculations would likely predict π → π* transitions characteristic of the substituted benzene (B151609) ring, typically appearing in the ultraviolet region.

Table 2: Predicted Spectroscopic Data for a Structurally Related Compound (1,3-Dimethyl-5-nitrobenzene) This table shows calculated data for a similar molecule and is representative of what would be calculated for this compound.

| Spectroscopy Type | Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: ~7.5-8.0, Methyl H: ~2.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: ~120-150, Methyl C: ~20 |

| FTIR | Vibrational Frequency (cm⁻¹) | Aromatic C-H stretch: ~3200, Aliphatic C-H stretch: ~2970 |

| UV-Vis | Absorption Max (λ_max) | ~274 nm (n→π* transition) |

Source: Data adapted from a computational study on 1,3-dimethyl-5-nitrobenzene. niscpr.res.in

Isomers are compounds with the same molecular formula but different structural arrangements. libretexts.org For this compound, this includes constitutional isomers (e.g., 1,2-Dimethyl-4-propylbenzene) and conformational isomers (rotamers).

Conformational analysis involves studying the energy of a molecule as a function of the rotation around its single bonds to identify the most stable arrangements (energy minima). lumenlearning.com For the propyl group in this compound, rotation around the C-C bonds leads to different spatial arrangements. The most stable conformer would likely have a staggered arrangement to minimize steric hindrance between the propyl chain and the methyl groups on the benzene ring. Studies on n-propylbenzene have explored its conformational surface to identify such energy minima. researchgate.net The presence of two methyl groups in the meta positions in this compound introduces additional steric constraints that influence the preferred orientation of the propyl group relative to the plane of the benzene ring. A non-planar conformation is expected due to this steric hindrance. evitachem.com

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is invaluable for mapping the complex steps of a chemical reaction. This involves identifying intermediates, transition states, and the energy changes along the reaction coordinate.

A transition state (TS) is the highest energy point along a reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. nih.gov Locating the TS and calculating its energy (the activation barrier) is critical for understanding reaction kinetics. Computational methods like DFT can be used to optimize the geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

For reactions involving alkylbenzenes, such as oxidation or pyrolysis, computational studies identify the transition states for key steps like hydrogen abstraction or bond cleavage. nih.govumich.edu For example, in the alkylation of benzene with propylene (B89431), DFT calculations have been used to compare different mechanistic pathways and their activation energies. researchgate.net A similar approach for a reaction of this compound, such as benzylic oxidation, would involve calculating the activation barriers for hydrogen abstraction from the propyl group's secondary carbon versus the primary or methyl carbons.

By connecting reactants, intermediates, transition states, and products, a complete reaction pathway and its energetic profile can be constructed. These profiles provide a detailed map of the energy landscape of a reaction.

Studies on the pyrolysis of long-chain alkylbenzenes like n-butylbenzene have shown that the primary decomposition pathway involves the cleavage of the benzylic C-C bond, forming a benzyl (B1604629) radical and an alkyl radical. acs.org Hydrogen abstraction from the alkyl chain is another significant competing pathway. acs.org For this compound, the primary pyrolysis pathways would be analogous:

Benzylic C-C Cleavage: C₆H₃(CH₃)₂-CH₂CH₂CH₃ → C₆H₃(CH₃)₂CH₂• (dimethylbenzyl radical) + •CH₂CH₃ (ethyl radical)

Benzylic C-H Abstraction: Hydrogen abstraction from the carbon attached to the ring, leading to a resonantly stabilized benzylic radical.

Environmental Chemistry and Fate of 1,3 Dimethyl 5 Propylbenzene Excluding Toxicological Aspects

Atmospheric Transformation Pathways

The atmospheric fate of 1,3-Dimethyl-5-propylbenzene is primarily governed by its reactions with photochemically generated radicals.

Photodegradation Mechanisms and Formation of Oxidation Products

While direct photolysis of n-propylbenzene, a structurally similar compound, is not significant in aqueous environments, its degradation can be initiated by photosensitizers. In the atmosphere, the primary degradation pathway for this compound is through oxidation reactions. The reaction with hydroxyl (OH) radicals is expected to be a dominant loss process during the day. This reaction likely proceeds via two main pathways: H-atom abstraction from the propyl group and OH addition to the aromatic ring. Both pathways lead to the formation of a variety of oxidation products. For instance, the degradation of related aromatic compounds like 1,3,5-trimethylbenzene can lead to the formation of products such as 3,5-dimethylphenol. researchgate.net The oxidation of n-propylbenzene can yield products like 1-phenyl-1-propanone, 1-phenyl-1-propanol, and benzaldehyde. nih.gov

Reaction with Atmospheric Radicals (e.g., OH, NO3) and Kinetic Studies

The rate of degradation of this compound in the atmosphere is determined by the rate constants of its reactions with key atmospheric oxidants. The reaction with hydroxyl (OH) radicals is a significant removal process. For the related compound n-propylbenzene, the rate constant for its vapor-phase reaction with OH radicals is 6.0 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 2 days. nih.gov The nitrate (B79036) radical (NO3) can also contribute to the nighttime degradation of aromatic compounds. copernicus.org Kinetic studies on various alkylbenzenes provide insight into the reactivity of this compound. For example, rate coefficients for the reaction of OH radicals with several volatile organic compounds, including isomers of diethylbenzene, have been determined. copernicus.org

Table 1: Atmospheric Reaction Rate Constants and Half-lives for Related Aromatic Compounds

| Compound | Radical | Rate Constant (cm³/molecule-sec) | Atmospheric Half-life |

|---|---|---|---|

| n-Propylbenzene | OH | 6.0 x 10⁻¹² at 25°C nih.gov | ~2 days nih.gov |

| 1,2-Diethylbenzene | OH | 14 (± 4) x 10⁻¹² at 295 K copernicus.org | Not specified |

| 1,3-Diethylbenzene | OH | 22 (± 4) x 10⁻¹² at 295 K copernicus.org | Not specified |

| 1,4-Diethylbenzene | OH | 16 (± 4) x 10⁻¹² at 295 K copernicus.org | Not specified |

| 1,3,5-Trimethylbenzene | OH | Not specified | 5.4 hours researchgate.net |

Biotransformation and Abiotic Degradation in Environmental Systems (e.g., water, soil)

In aquatic and terrestrial environments, the fate of this compound is influenced by both biological and non-biological degradation processes.

Microbial Degradation Pathways in Non-Ecotoxicological Contexts

Microorganisms play a crucial role in the breakdown of alkylbenzenes in the environment. Studies on gasoline-contaminated sites have shown that various aromatic hydrocarbons, including propylbenzene (B89791) and trimethylbenzene isomers, can be biodegraded. battelle.orgifpenergiesnouvelles.frresearchgate.net For instance, a strain of Mycobacterium has demonstrated the ability to degrade a wide range of hydrocarbons, including n-propylbenzene. nih.gov However, the biodegradability can vary among isomers, with some, like 1,3,5-trimethylbenzene, showing more persistence under certain conditions. battelle.orgifpenergiesnouvelles.fr The degradation of benzene (B151609) derivatives often involves initial oxidation by dioxygenase enzymes. asm.org For example, the marine microalga Rhinomonas reticulata S6A has been shown to degrade n-propylbenzene and isopropylbenzene. frontiersin.org

Abiotic Transformation Processes in Aquatic and Terrestrial Matrices

Abiotic degradation processes for this compound in water and soil are generally considered to be slow. Hydrolysis is not expected to be a significant fate process due to the lack of hydrolyzable functional groups. nih.gov While direct photolysis in water is minimal, indirect photolysis mediated by natural photosensitizers can occur. nih.gov In soil, the primary abiotic process influencing its fate is adsorption to soil organic matter.

Adsorption, Partitioning, and Transport Phenomena in Environmental Media

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its tendency to adsorb to solids and partition between different environmental compartments.

The sorption of hydrophobic organic compounds like this compound to soil and sediment is a key process that affects their mobility and bioavailability. mdpi.com The octanol-water partition coefficient (Kow) is a useful indicator of a chemical's tendency to partition into organic phases. For n-propylbenzene, the log Kow is 3.69, suggesting a high potential for bioconcentration in aquatic organisms. nih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) further describes its sorption to soil. For n-propylbenzene, a Koc of 725 has been measured, indicating moderate adsorption to soil and sediment. nih.gov This adsorption will limit its transport through the soil column and its volatilization from soil surfaces. Volatile organic compounds can also partition into atmospheric aerosols, which can affect their long-range transport. researchgate.net

Table 2: Physicochemical Properties and Partitioning Coefficients for n-Propylbenzene

| Property | Value | Reference |

|---|---|---|

| Log Kow | 3.69 | nih.gov |

| Koc | 725 | nih.gov |

| Bioconcentration Factor (BCF) (estimated) | 138 | nih.gov |

Sorption to Soil Organic Matter and Minerals

The environmental mobility and partitioning of this compound in the terrestrial environment are significantly governed by its sorption to soil components, primarily organic matter and to a lesser extent, mineral surfaces. As a non-polar, hydrophobic organic compound (HOC), its distribution between the aqueous phase (soil pore water) and the solid phase (soil particles) is a critical determinant of its fate, influencing processes such as leaching, volatilization, and bioavailability.

The primary mechanism for the sorption of hydrophobic compounds like this compound in soil is partitioning into the soil organic matter (SOM). mdpi.comecetoc.org This process is analogous to the dissolution of a non-polar solute into an organic solvent. geoscienceworld.org The affinity of this compound for the organic carbon fraction of soil is quantified by the organic carbon-normalized sorption coefficient (Koc). cdc.govchemsafetypro.com A high Koc value indicates a strong tendency for the compound to adsorb to soil and sediment, reducing its concentration in the aqueous phase and thus its mobility. cdc.gov

Table 1: Estimated Sorption Properties of this compound

| Parameter | Value | Unit | Source/Method |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.58 | Dimensionless | Cheméo (Calculated) chemeo.com |

| Estimated Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.22 | L/kg | Calculated using the equation: log Koc = 0.903 * log Kow + 0.094 science.gov |

| Estimated Koc | ~16,600 | L/kg | Calculated from Estimated Log Koc |

| Mobility Classification | Low to Immobile | - | Based on Koc value chemsafetypro.com |

Volatilization and Environmental Distribution Modeling

Volatilization is a key process influencing the environmental distribution of this compound, facilitating its transfer from surface water and moist soil into the atmosphere. The tendency of a chemical to volatilize from water is primarily described by its Henry's Law Constant (H or HLC). cdc.govitrcweb.org This constant represents the equilibrium partitioning of the compound between the air and water phases. libretexts.orgwikipedia.orgk-state.edu A higher Henry's Law Constant indicates a greater propensity for a chemical to move from the aqueous phase to the vapor phase. cdc.gov

The Henry's Law Constant can be calculated from the compound's vapor pressure and water solubility. cdc.govlibretexts.org For this compound, these physicochemical properties indicate a moderate to high potential for volatilization from water. herts.ac.uk

Environmental distribution models, such as fugacity models, use physicochemical properties to predict how a chemical will partition among various environmental compartments (air, water, soil, sediment, and biota). dtic.mil The key parameters for these models are the partitioning coefficients, including the octanol-water partition coefficient (Kow), the soil organic carbon-water partitioning coefficient (Koc), and the Henry's Law Constant (H).

High Koc Value : The estimated high Koc value for this compound (~16,600 L/kg) suggests it will be significantly sorbed to organic matter in soil and sediment. chemsafetypro.com This reduces its availability in the water column and its potential to leach into groundwater. cdc.gov

High Henry's Law Constant : The calculated Henry's Law Constant suggests that when dissolved in water, this compound has a significant tendency to volatilize into the atmosphere. itrcweb.orgepa.gov

Therefore, environmental modeling would predict that if released into an aquatic environment, this compound would partition between the sediment (due to high Koc) and the atmosphere (due to high H). In a terrestrial environment, it would be largely bound to soil organic matter, with volatilization from the soil surface being a significant removal mechanism, particularly from moist soils.

Table 2: Physicochemical Properties for Volatilization and Modeling of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 148.24 | g/mol | Cheméo chemeo.com |

| Boiling Point | 202.24 | °C | ChemBK chembk.com |

| Vapor Pressure (at 25 °C) | 85.3 | Pa | Cheméo (Calculated) chemeo.com |

| Water Solubility (at 25 °C) | 6.17 | mg/L | Cheméo (Calculated) chemeo.com |

| Calculated Henry's Law Constant (HLC) | 2089 | Pa·m³/mol | Calculated* |

| Dimensionless Henry's Law Constant (H') | 0.844 | Dimensionless | Calculated** |

| Volatilization Potential from Water | High | - | Based on HLC herts.ac.uk |

*Calculated using the formula: HLC (Pa·m³/mol) = Vapor Pressure (Pa) × Molecular Weight ( g/mol ) / Water Solubility (mg/L) / 1000 (g/mg)

**Calculated using the formula: H' = HLC / (R × T), where R = 8.314 Pa·m³/mol·K and T = 298.15 K

Applications and Advanced Materials Research Involving 1,3 Dimethyl 5 Propylbenzene

As a Building Block in Polymer Science and Macromolecular Synthesis

While not a conventional monomer, the structural motif of 1,3-dimethyl-5-propylbenzene can be integrated into polymeric structures to impart specific properties such as thermal stability, solubility, and mechanical strength. fiveable.memarcorubber.com

The direct incorporation of this compound into a polymer backbone requires its prior functionalization. However, research on related structures demonstrates the utility of such building blocks. For instance, studies have reported the synthesis of novel imidazolium-ionized monomers modified with a propylbenzene (B89791) group. acs.orgthieme-connect.com These monomers are then copolymerized under superacid-catalyzed conditions to create main-chain poly(arylene-imidazolium) polymers. acs.orgacs.org In these advanced polymers, designed for applications like anion exchange membranes, the propylbenzene moiety serves to control the hydrophobicity and microstructure of the polymer, which in turn influences ion conductivity and chemical stability. thieme-connect.comacs.orgnih.gov

The introduction of bulky, rigid aromatic units into a polymer backbone is a known strategy to enhance thermal and mechanical properties. google.com The this compound structure, with its combination of rigidity (from the benzene (B151609) ring) and flexibility (from the propyl chain), can be used to modulate these characteristics. It can be envisioned as a component in copolymers where its concentration is varied to fine-tune the material's properties for specific applications, such as in advanced coatings or engineering plastics. diva-portal.org

For this compound to be used in polymerization, it must first be converted into a functional monomer by introducing a polymerizable group. mdpi.com Standard organic synthesis reactions can be employed to add functionalities like vinyl, acrylate, or epoxide groups. rsc.orgresearchgate.net For example, a common strategy involves the chloromethylation of the benzene ring, followed by conversion to other functional groups. mdpi.com

A hypothetical route to a functional monomer could involve the following steps:

This process would create a monomer where the this compound unit is a pendant group, capable of being incorporated into polymers via radical polymerization. mdpi.com The resulting polymer would feature these bulky hydrophobic groups along its chain, significantly influencing its solution and solid-state properties. Such functional monomers are precursors to a wide array of materials, including specialized plastics, resins, and adhesives. marcorubber.comdiva-portal.org

Table 1: Potential Functional Monomers Derived from this compound

| Derivative Name | Functional Group | Potential Polymerization Method | Anticipated Polymer Property |

|---|---|---|---|

| 1-(3,5-Dimethyl-4-vinylphenyl)propane | Vinyl (-CH=CH₂) | Radical, Cationic | Increased Tg, Hydrophobicity |

| (3,5-Dimethyl-4-propylphenyl) methacrylate | Methacrylate | Radical (ATRP, RAFT) | Controlled molecular weight, optical clarity |

| 1-(2-(3,5-Dimethyl-4-propylphenyl)oxiran-2-yl)ethan-1-one | Epoxide (Oxirane) | Anionic, Cationic Ring-Opening | Cross-linkable thermosets, adhesive properties |

Role in Advanced Materials Development (e.g., Porous Materials, Liquid Crystals)

The development of advanced materials often relies on molecular precursors that can self-assemble or be integrated into highly ordered structures. The defined geometry of this compound makes it a candidate for such applications, particularly after functionalization.

Polymers derived from this compound functional monomers can be used to create thin films and coatings with tailored properties. The high hydrocarbon content of the molecule would impart significant hydrophobicity (water repellency) to a surface. Such polymers could be used in the formulation of protective coatings, marine paints, and wood sealers. nih.gov Furthermore, by incorporating other functional groups, coatings with specific adhesive or dielectric properties could be developed. For example, functionalizing the molecule with silane (B1218182) groups could allow it to be covalently bonded to inorganic surfaces like glass or silicon, creating durable, hybrid organic-inorganic films. cnrs.fr

In its native, unfunctionalized state, this compound is not suitable as a primary building block for MOFs or COFs. These porous crystalline materials require multitopic organic linkers equipped with coordinating functional groups (e.g., carboxylates, amines, pyridyls) to bind with metal nodes (in MOFs) or form covalent networks (in COFs). ksu.edu.sadokumen.pub

However, a derivatized form of this compound could theoretically serve as a linker. For example, if the two methyl and one propyl group were replaced by carboxylic acid groups, the resulting 1,3,5-benzenetricarboxylic acid (trimesic acid) is a well-known and widely used linker in the synthesis of many famous MOFs, such as HKUST-1. dokumen.pub This highlights that the core aromatic substitution pattern is suitable, but requires appropriate functionalization.

While not a building block, the molecule can play a role in the context of these porous materials as a guest molecule. The separation of C11 aromatic isomers is an industrially relevant challenge, and MOFs are being explored for their ability to selectively adsorb molecules based on size and shape differences. researchgate.net this compound and its isomers could be targets for separation using precisely engineered MOF or COF pores.

Use in Chemical Process Development and Engineering

Alkylbenzenes are foundational chemicals in the petrochemical industry, serving as solvents, fuel components, and intermediates for synthesis. acs.orgwikipedia.org this compound is part of the "C9 aromatic hydrocarbon fraction," a mixture produced during petroleum refining. nih.gov

Its primary roles in chemical engineering include:

The study of its physical properties, such as density, viscosity, and surface tension, especially in mixtures, is crucial for designing and modeling chemical processes like distillation, extraction, and fluid transport. acs.org

Table 2: Selected Physicochemical Properties of this compound

| Property | Value | Unit | Significance |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₆ | - | Basic chemical identity |

| Molecular Weight | 148.24 | g/mol | Stoichiometric calculations |

| Normal Boiling Point (Tboil) | 472.6 - 474.15 | K | Defines its use as a high-boiling solvent chemeo.com |

| Critical Temperature (Tc) | 664.0 | K | Important for phase behavior modeling chemeo.com |

| Critical Pressure (Pc) | 2600 | kPa | Important for phase behavior modeling chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.77 | - | Indicates high hydrophobicity and lipophilicity chemeo.com |

As a Model Compound for Hydrocarbon Processing Studies

In the fields of petroleum refining and petrochemistry, complex hydrocarbon mixtures such as gasoline and diesel are processed to produce higher-value products. Understanding the intricate chemical transformations that occur during processes like catalytic cracking, reforming, and pyrolysis is essential for optimizing efficiency and product yields. Due to the sheer number of different molecules in real-world fuels, researchers often utilize model compounds—pure substances with representative molecular structures—to study these reactions in a controlled environment.

Alkylbenzenes are a critical class of compounds found in gasoline and are frequently used as model compounds. nefthim.commdpi.com Research into the catalytic cracking of various alkylbenzenes, including toluene (B28343), ethylbenzene, and n-propylbenzene, has been conducted to elucidate the rules governing the formation of benzene under fluid catalytic cracking (FCC) conditions. sylzyhg.com Such studies reveal that the reaction pathways, such as dealkylation or alkyl transfer, are strongly dependent on the length of the alkyl side chain. sylzyhg.com Specifically, for alkylbenzenes with side chains of three or more carbons, like n-propylbenzene, dealkylation to form benzene becomes a significant reaction pathway. sylzyhg.com

Similarly, high-temperature pyrolysis studies of C9H12 isomers, such as n-propylbenzene and trimethylbenzenes, are performed to develop and validate detailed kinetic mechanisms for the combustion of aromatic fuels and the formation of soot precursors. mdpi.comresearchgate.net These experiments, often carried out in shock tubes, provide fundamental data on reaction rates and product distributions under extreme conditions. mdpi.com

While specific studies focusing exclusively on this compound as a model compound are not extensively documented in publicly available literature, its structure is highly relevant. As a C11 aromatic hydrocarbon, it represents a heavier, more complex alkylbenzene component than the more commonly studied toluene or xylenes (B1142099). nefthim.com Its branched alkyl group (a propyl group on a xylene-like structure) provides a valuable model for investigating the influence of substitution patterns on reaction selectivity and kinetics during catalytic reforming and cracking, processes designed to increase the octane number of gasoline or produce valuable aromatic feedstocks. nefthim.comacs.org The pyrolysis of materials like polyethylene (B3416737) can also yield a variety of alkylbenzenes, including 1,3-dimethyl-5-ethylbenzene, highlighting the relevance of such structures in chemical recycling processes. gssrr.org

Application in Specialized Solvent Systems for Chemical Reactions

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, selectivity, and the stability of reactants and intermediates. Aromatic hydrocarbons are valued as nonpolar solvents, and their properties can be finely tuned by varying the alkyl substituents on the benzene ring. While common aromatic solvents include toluene and xylenes, more complex alkylbenzenes like this compound can be used in specialized solvent systems where specific physical properties are required.

The utility of an alkylated aromatic compound in a solvent mixture depends on its physicochemical properties, such as density, viscosity, speed of sound, and surface tension. Studies on binary mixtures containing isomers like n-propylbenzene and 1,3,5-trimethylbenzene demonstrate how molecular structure impacts these bulk properties. acs.org For instance, molecular dynamics simulations have shown that the structure of n-propylbenzene in a fluid differs from that of trimethylbenzenes, and that mixing with other hydrocarbons disrupts the preferential orientation of the aromatic rings. acs.org

These properties are crucial for designing solvent systems for specific applications. For example, in zeolite-catalyzed alkylation reactions to produce linear alkylbenzenes (LABs), the solvent (excess benzene) and reactants must interact effectively with the catalyst surface. rsc.org The presence of different organic compounds can competitively adsorb onto the catalyst, affecting its performance and lifespan. rsc.org Therefore, a solvent's ability to dissolve reactants without interfering with the catalytic process is paramount.

Although direct applications of this compound as a primary solvent are not widely reported, its properties make it a candidate for inclusion as a co-solvent or as part of a complex reaction medium. Its higher boiling point and specific density, derived from its C11 structure, could be advantageous in high-temperature reactions or where precise density matching in a multiphase system is necessary.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₁₆ | nist.gov | |

| Molecular Weight | 148.2447 | g/mol | nist.gov |

| CAS Registry Number | 3982-64-7 | nist.gov | |

| Normal Boiling Point (Tboil) | 473.15 (Calculated) | K | chemeo.com |

| Critical Temperature (Tc) | 664.08 (Calculated) | K | chemeo.com |

| Critical Pressure (Pc) | 2715.00 (Calculated) | kPa | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 44.20 (Calculated) | kJ/mol | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 134.89 (Calculated) | kJ/mol | chemeo.com |